5-Chlorothiophene-2-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCLNCVCDFUJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370215 | |

| Record name | 5-Chlorothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-18-3 | |

| Record name | 5-Chlorothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chlorothiophene-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chlorothiophene-2-boronic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental applications, and relevant reaction workflows for 5-Chlorothiophene-2-boronic acid. This compound is a key building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and advanced materials.

Core Chemical Properties

This compound is an organoboron compound that is widely utilized in palladium-catalyzed cross-coupling reactions. Its physical and chemical characteristics are summarized below, providing essential data for experimental design and execution.

| Property | Value | Citations |

| CAS Number | 162607-18-3 | [1][2][3][4] |

| Molecular Formula | C₄H₄BClO₂S | [1][2][3] |

| Molecular Weight | 162.40 g/mol | [2][3] |

| Appearance | Off-white to light green to light brown powder or crystals | [1] |

| Melting Point | 136-140 °C (lit.) | [2][5] |

| Boiling Point | 320.9±52.0 °C (Predicted) | [2][5] |

| Solubility | Soluble in Methanol. | [5][6] |

| Density | 1.50±0.1 g/cm³ (Predicted) | [2][5] |

| Storage Temperature | 0-6°C or 2-8°C; some sources recommend -20°C for long-term storage. | [2][3][5] |

| SMILES | OB(O)C1=CC=C(Cl)S1 | [1] |

| InChI Key | JFCLNCVCDFUJPO-UHFFFAOYSA-N | [1][2] |

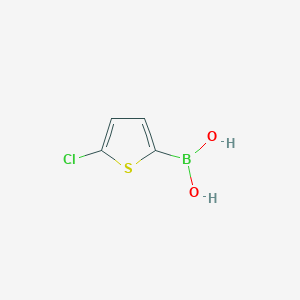

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

This compound is a prominent reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[7] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl compounds, which are common motifs in drug candidates.[7]

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound:

This protocol is a generalized procedure based on typical Suzuki-Miyaura reaction conditions. The specific quantities and conditions may require optimization for different substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel (e.g., Schlenk flask or sealed vial)

Procedure:

-

Preparation: To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Reaction: Place the vessel in a preheated heating block or oil bath and stir the mixture vigorously at a temperature ranging from 80 °C to 110 °C. The reaction time can vary from a few hours to 24 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura coupling reaction mechanism and a typical experimental workflow.

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

- 1. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. echemi.com [echemi.com]

- 3. usbio.net [usbio.net]

- 4. CAS # 162607-18-3, this compound, 5-Chloro-2-thienylboronic acid - chemBlink [ww.chemblink.com]

- 5. This compound | 162607-18-3 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Chlorothiophene-2-boronic acid: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 5-Chlorothiophene-2-boronic acid, a vital heterocyclic building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's structure, physicochemical properties, and its significant role as a key intermediate in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions.

Core Molecular and Physical Properties

This compound is an organoboron compound featuring a thiophene ring substituted with a chlorine atom and a boronic acid functional group.[1][2] This specific arrangement of functional groups makes it a versatile reagent in carbon-carbon bond formation.[3] Its key properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 162607-18-3 | [1][4][5][6][7] |

| Molecular Formula | C₄H₄BClO₂S | [4][5][6][8] |

| Molecular Weight | 162.40 g/mol | [1][5][6] |

| IUPAC Name | (5-chlorothiophen-2-yl)boronic acid | [4] |

| Appearance | Off-white to light green or light brown powder/crystals | [4] |

| Melting Point | 136-140 °C (lit.) | [1][5] |

| Boiling Point | 320.9 ± 52.0 °C (Predicted) | [5] |

| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [5] |

| Storage Conditions | 0-8°C, Keep in a cool & dry place | [1][5][9] |

| SMILES String | OB(O)C1=CC=C(Cl)S1 | [1][4] |

| InChI Key | JFCLNCVCDFUJPO-UHFFFAOYSA-N | [1][4][5] |

Molecular Structure and Visualization

The structure of this compound consists of a five-membered thiophene ring. The boronic acid group (-B(OH)₂) is attached at the 2-position, and a chlorine atom is at the 5-position. This substitution pattern is crucial for its reactivity in cross-coupling reactions.

Caption: 2D structure of this compound.

Role in Drug Discovery and Development

Thiophene derivatives are significant scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals. This compound serves as a key building block for introducing the 5-chlorothiophenyl moiety into larger, more complex molecules with potential therapeutic applications.[10] The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1]

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide.[3][11][12][13] This reaction is favored in the pharmaceutical industry due to its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[13] By using this reaction, medicinal chemists can efficiently synthesize libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[11]

Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Detailed methodologies are critical for reproducible scientific outcomes. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a primary application for this compound.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with this compound

This protocol is a generalized procedure adapted from typical Suzuki-Miyaura reaction conditions.[11]

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)[11]

-

Base, e.g., Potassium phosphate (K₃PO₄) (2.0 equivalents)[11]

-

Anhydrous solvent, e.g., a mixture of 1,4-dioxane and deionized water (4:1 ratio)[11]

-

Reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst (0.025 mmol).[11]

-

Inert Atmosphere: Seal the vial with a septum and purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[11]

-

Solvent Addition: Under the inert atmosphere, add the anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) mixture via syringe.[11]

-

Reaction Execution: Place the sealed vial in a preheated heating block or oil bath set to 90 °C and stir vigorously.[11]

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

- 1. 5-氯-2-噻吩硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C4H4BClO2S | CID 2734324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acide 5-chlorothiophène-2-boronique, plus de 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. usbio.net [usbio.net]

- 7. This compound | 162607-18-3 [amp.chemicalbook.com]

- 8. This compound | 162607-18-3 [chemicalbook.com]

- 9. This compound, CasNo.162607-18-3 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]

- 10. This compound [myskinrecipes.com]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

A Technical Guide to 5-Chlorothiophene-2-boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Chlorothiophene-2-boronic acid, a key building block in organic synthesis and medicinal chemistry. It details the compound's identifiers, physicochemical properties, and its significant role in the development of novel pharmacologically active molecules. The guide includes detailed experimental protocols for its application and visual diagrams of relevant chemical and logical workflows.

Core Identifiers and Properties

This compound is a heterocyclic organic compound containing a thiophene ring substituted with both a chlorine atom and a boronic acid functional group. These features make it a versatile reagent, particularly in cross-coupling reactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 162607-18-3[1][2][3][4] |

| IUPAC Name | (5-chlorothiophen-2-yl)boronic acid[1] |

| Molecular Formula | C₄H₄BClO₂S[1][2][3] |

| Synonyms | 5-Chloro-2-thiopheneboronic acid, 5-Chloro-2-thienylboronic acid[2] |

| InChI Key | JFCLNCVCDFUJPO-UHFFFAOYSA-N[1][2] |

| SMILES | OB(O)C1=CC=C(Cl)S1[1] |

| PubChem CID | 2734324[5] |

| MDL Number | MFCD00236030 |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 162.40 g/mol [2][3] |

| Appearance | Off-white to light brown powder or crystals[1] |

| Melting Point | 136-140 °C (lit.)[2] |

| Boiling Point | 320.9 ± 52.0 °C (Predicted)[2] |

| Density | 1.50 ± 0.1 g/cm³ (Predicted)[2] |

| Storage Temperature | 2-8°C or -20°C[3] |

Table 3: Safety and Hazard Information

| Hazard Class | GHS Codes |

|---|---|

| Acute Toxicity, Oral | H302 (Harmful if swallowed) |

| Skin Irritation | H315 (Causes skin irritation)[2] |

| Eye Irritation | H319 (Causes serious eye irritation)[2] |

| Specific Target Organ Toxicity | H335 (May cause respiratory irritation)[2] |

| Signal Word | Warning[2] |

Role in Chemical Synthesis and Drug Development

Boronic acids are a cornerstone of modern organic synthesis, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This compound serves as a valuable reactant for preparing a wide range of biologically and pharmacologically active molecules.

The thiophene scaffold is a well-established pharmacophore present in numerous approved drugs. Its derivatives are being actively investigated for anti-inflammatory, anti-cancer, and antimicrobial applications. For instance, the related compound 5-Chlorothiophene-2-carboxylic acid is a critical intermediate in the synthesis of the widely used anticoagulant, Rivaroxaban. This highlights the potential of 5-chlorothiophene building blocks in designing novel therapeutics.

The boronic acid functional group itself has gained significant traction in drug design. The approval of boronic acid-containing drugs like Bortezomib (Velcade) and Ixazomib for treating multiple myeloma has spurred further research into their medicinal applications.[6] These compounds can form stable, yet reversible, covalent bonds with biological targets, offering unique therapeutic advantages.[7]

Key Experimental Protocols

The following sections provide detailed methodologies for common reactions involving this compound and its derivatives.

This protocol describes a typical workflow for coupling this compound with an aryl halide.

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture such as Toluene/Ethanol/Water or Dioxane/Water.

-

Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the desired biaryl product.

Potassium organotrifluoroborates are often more stable, crystalline solids than their boronic acid counterparts, making them easier to handle and purify. This protocol is adapted from a general procedure for their synthesis.[8]

-

Initial Mixing: To a flask containing a mixture of this compound (1.0 equivalent) and a solvent such as diethyl ether, add potassium hydrogen difluoride (KHF₂, ~4.0 equivalents).

-

Water Addition: Stir the resulting suspension vigorously. Add water dropwise or in small portions over a period of 30-60 minutes.

-

Stirring: Allow the mixture to stir at room temperature for an additional 1-2 hours. The formation of a crystalline precipitate should be observed.

-

Isolation: Filter the solid product through a Büchner funnel.

-

Washing and Drying: Wash the collected solid with the reaction solvent (diethyl ether) followed by a non-polar solvent like acetone to remove any unreacted starting material and byproducts. Dry the product under vacuum to obtain the pure potassium (5-chlorothiophen-2-yl)trifluoroborate salt.

Visualized Workflows and Pathways

Diagrams created with Graphviz illustrate key processes involving this compound.

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Caption: Role of a building block in a drug discovery pipeline.

References

- 1. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. echemi.com [echemi.com]

- 3. usbio.net [usbio.net]

- 4. CAS # 162607-18-3, this compound, 5-Chloro-2-thienylboronic acid - chemBlink [ww.chemblink.com]

- 5. This compound | C4H4BClO2S | CID 2734324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Synthesis of 5-Chlorothiophene-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-chlorothiophene-2-boronic acid, a valuable building block in organic synthesis, particularly for the preparation of pharmaceutical compounds and advanced materials. This document details the most common and effective synthetic route, including experimental protocols, quantitative data, and a visual representation of the workflow.

Synthetic Strategy: Lithiation and Borylation

The principal and most widely employed method for the synthesis of this compound involves a two-step process starting from 2-chlorothiophene. The core of this strategy is the regioselective deprotonation (lithiation) at the 5-position of the thiophene ring, followed by quenching the resulting organolithium intermediate with a borate ester. Subsequent hydrolysis of the borate ester intermediate yields the final product.

An alternative, closely related approach involves the formation of a stable pinacol boronate ester, which can be isolated and purified before its hydrolysis to the boronic acid. This can be advantageous for purification and storage.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the primary synthetic routes to this compound and its pinacol ester intermediate.

Table 1: Synthesis of this compound pinacol ester

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-5-chlorothiophene | [1] |

| Reagents | Magnesium, Pinacolborane | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | Ambient | [1] |

| Reaction Time | ~3 hours | [1] |

| Yield | 75% | [1] |

Table 2: Synthesis of this compound via Lithiation

| Parameter | Value | Reference |

| Starting Material | 2-Chlorothiophene | [2] |

| Reagents | n-Butyllithium (n-BuLi), Triisopropyl borate | [2] |

| Solvent | Tetrahydrofuran (THF), Toluene | [2] |

| Lithiation Temperature | -78 °C | [2] |

| Borylation Temperature | -78 °C to Room Temperature | [2] |

| Yield | High (not explicitly quantified in source) | [2] |

Detailed Experimental Protocols

The following protocols provide detailed step-by-step procedures for the synthesis of this compound.

Protocol 1: Synthesis via Lithiation and Borylation

This protocol is adapted from general procedures for the lithiation and borylation of heterocyclic compounds.[2]

Materials:

-

2-Chlorothiophene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for an inert gas. Flame-dry the glassware under vacuum and cool under a stream of nitrogen or argon.

-

Initial Solution: To the flask, add a solution of 2-chlorothiophene (1.0 eq) in a mixture of anhydrous THF and anhydrous toluene.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel while maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the cold solution of the lithiated thiophene, add triisopropyl borate (1.1 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 8 hours.

-

Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hot water or an organic solvent mixture) or by column chromatography.[3][4]

Protocol 2: Synthesis of this compound pinacol ester and subsequent hydrolysis

This protocol is based on the synthesis of the pinacol ester followed by its deprotection.

Part A: Synthesis of this compound pinacol ester [1]

Materials:

-

2-Bromo-5-chlorothiophene

-

Magnesium turnings

-

Pinacolborane

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware for Grignard reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by reacting 2-bromo-5-chlorothiophene with magnesium turnings in anhydrous THF.

-

Borylation: To the freshly prepared Grignard reagent, add pinacolborane at ambient temperature.

-

Work-up: After the reaction is complete (monitor by TLC or GC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to yield this compound pinacol ester as a clear oil. A yield of 75% has been reported for this transformation.[1]

Part B: Hydrolysis of the Pinacol Ester

Materials:

-

This compound pinacol ester

-

Methanol

-

Silica gel

-

Standard laboratory glassware

Procedure:

-

Reaction Mixture: Dissolve the this compound pinacol ester in methanol and add silica gel.

-

Stirring: Stir the mixture at room temperature for 24 hours.

-

Isolation: Filter off the silica gel and evaporate the solvent to obtain the crude boronic acid.

-

Purification: The crude product can be further purified by column chromatography or recrystallization.

Workflow and Pathway Visualization

The following diagrams illustrate the synthetic workflows described above.

Caption: Workflow for the synthesis of this compound via lithiation.

References

- 1. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

An In-depth Technical Guide to the Reactivity and Stability of 5-Chlorothiophene-2-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorothiophene-2-boronic acid is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors for its role in constructing complex molecular architectures. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to create novel biaryl and heteroaryl structures. However, the successful application of this reagent is contingent on a thorough understanding of its reactivity profile and stability limitations. This technical guide provides a comprehensive overview of the chemical behavior of this compound, with a focus on its reactivity in key synthetic transformations and its inherent stability challenges, most notably protodeboronation. Detailed experimental protocols, quantitative data from analogous systems, and visual diagrams of reaction pathways are presented to equip researchers with the knowledge required for the effective handling, storage, and application of this versatile synthetic intermediate.

Chemical Properties and Handling

This compound is a solid at room temperature with a molecular weight of 162.40 g/mol . Proper handling and storage are crucial to maintain its integrity and reactivity.

Table 1: Physical and Safety Information for this compound

| Property | Value | Reference |

| CAS Number | 162607-18-3 | [1] |

| Molecular Formula | C₄H₄BClO₂S | [1] |

| Molecular Weight | 162.40 g/mol | [1] |

| Melting Point | 136-140 °C (decomposes) | [1] |

| Appearance | Off-white to light brown solid | [2] |

| Storage Temperature | -20°C | [3] |

| Hazard Statements | H302, H315, H319, H335 | [1] |

| Precautionary Statements | P261, P264, P271, P301+P312, P302+P352, P305+P351+P338 | [1] |

Reactivity Profile

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a versatile method for the synthesis of biaryl compounds.[4][5] The electron-rich nature of the thiophene ring and the presence of the chloro substituent influence its reactivity.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[4] this compound serves as the organoboron partner, enabling the introduction of the 5-chlorothiophen-2-yl moiety into a target molecule.

The general reaction scheme is as follows:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The yield of the Suzuki-Miyaura coupling reaction is highly dependent on the reaction conditions, including the choice of catalyst, base, solvent, and the nature of the coupling partner. While specific data for a wide range of couplings with this compound is not extensively tabulated in the literature, expected yields can be inferred from reactions with analogous systems, such as the coupling of arylboronic acids with ethyl 5-chlorothiophene-2-glyoxylate.[4]

Table 2: Expected Yields for Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides *

| Aryl Bromide (Ar-Br) | Catalyst | Base | Solvent | Expected Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85-95 |

| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-90 |

| 1-Bromo-3-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 70-85 |

| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 60-80 |

| 4-Bromobenzaldehyde | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 75-90 |

*Note: These are estimated yields based on general knowledge of Suzuki-Miyaura reactions and data from similar compounds. Actual yields may vary.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask or reaction vial, add this compound, the aryl bromide, the palladium catalyst, and the base.

-

Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Under the inert atmosphere, add the degassed solvent system via syringe.

-

Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Stability Profile

The stability of this compound is a critical consideration for its storage and use. Like many boronic acids, it is susceptible to degradation through several pathways, with protodeboronation being the most significant.

Protodeboronation

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] This process is a common side reaction in Suzuki-Miyaura couplings and can also occur during storage, leading to the formation of 2-chlorothiophene as an impurity and a reduction in the yield of the desired product. Thiopheneboronic acids are particularly prone to this degradation pathway.

Caption: The protodeboronation degradation pathway of this compound.

Several factors can influence the rate of protodeboronation:

-

pH: The reaction is often accelerated in basic conditions (pH > 10), which are commonly employed in Suzuki-Miyaura couplings.

-

Temperature: Higher reaction temperatures increase the rate of protodeboronation.

-

Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.

-

Catalyst System: Certain palladium-phosphine catalysts can promote protodeboronation.

Forced Degradation Studies

Table 3: General Conditions for Forced Degradation Studies of Boronic Acids

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Protodeboronation |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Accelerated Protodeboronation |

| Oxidation | 3% H₂O₂, room temperature, 24h | Oxidation of the thiophene ring, cleavage of the C-B bond |

| Thermal Degradation | 105°C, 48h | Dehydration to form boroxines, decomposition |

| Photodegradation | ICH Q1B conditions (UV/Vis light) | Photolytic cleavage of bonds |

Stabilization Strategies

To mitigate the instability of this compound, particularly against protodeboronation, several strategies can be employed:

-

Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, can protect the C-B bond from premature cleavage.[9] The pinacol ester can then be used directly in the coupling reaction or hydrolyzed in situ to the active boronic acid.

-

Anhydrous Reaction Conditions: Minimizing the amount of water in the reaction mixture can slow down the rate of protodeboronation.

-

Optimization of Reaction Parameters: Careful selection of a lower reaction temperature, a milder base, and a highly active catalyst can favor the desired cross-coupling over the degradation pathway.

Table 4: Comparative Stability of this compound and its Pinacol Ester

| Property | This compound | This compound pinacol ester |

| Hydrolytic Stability | Prone to protodeboronation in aqueous media, especially at high pH. | More stable to hydrolysis under neutral conditions. |

| Thermal Stability | Can dehydrate to form boroxines at elevated temperatures. | Generally more thermally stable. |

| Handling | Can be sensitive to air and moisture. | Generally less sensitive to air and moisture, easier to handle. |

| Shelf Life | Shorter shelf life, requires storage at -20°C. | Longer shelf life, can often be stored at 2-8°C. |

Analytical Methods for Stability Assessment

A variety of analytical techniques can be employed to monitor the stability of this compound and quantify its degradation products.

Table 5: Analytical Techniques for Stability Monitoring

| Technique | Application | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of parent compound and degradation products. | Retention time, peak area (for quantification).[10] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of degradation products. | Molecular weight and fragmentation patterns of components.[11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of degradation products, monitoring reaction kinetics. | Chemical shifts and coupling constants providing structural information. ¹¹B NMR is specific for the boron center.[12] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile degradation products (e.g., 2-chlorothiophene). | Identification of volatile compounds.[13] |

Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately assessing the purity of this compound and separating it from its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

Gradient Program:

-

A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute compounds of increasing hydrophobicity.

Detection:

-

UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).

Sample Preparation:

-

Dissolve a known concentration of the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

Caption: Workflow for a stability-indicating HPLC analysis.

Conclusion

This compound is a valuable reagent in organic synthesis, offering an efficient means to incorporate the 5-chlorothiophen-2-yl moiety into diverse molecular frameworks. Its reactivity in Suzuki-Miyaura cross-coupling reactions is well-established, though optimal conditions are substrate-dependent. The primary challenge associated with this compound is its propensity for protodeboronation, a degradation pathway that can diminish its efficacy. By understanding the factors that promote this instability and employing appropriate stabilization strategies, such as the use of its pinacol ester derivative and careful control of reaction conditions, researchers can effectively harness the synthetic potential of this compound. Robust analytical methods are essential for monitoring its purity and stability, ensuring the reliability of experimental outcomes in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 11. A Brief Overview of HPLC-MS Analysis of Alkyl Methylphosphonic Acid Degradation Products of Nerve Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to 5-Chlorothiophene-2-boronic acid: Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile and optimal storage conditions for 5-chlorothiophene-2-boronic acid, a key reagent in synthetic chemistry. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

Solubility Profile

The solubility of this compound has been characterized in a range of common laboratory solvents. The qualitative solubility data is summarized in the table below. It is important to note that boronic acids, in general, exhibit better solubility in ethers and ketones.[1] For instance, the related compound 2-acetyl-5-chlorothiophene is soluble in organic solvents like ethanol and ether, with limited solubility in water.[2]

| Solvent | Solubility |

| N,N-Dimethylformamide (DMF) | Very Soluble |

| Methanol | Soluble[3][4] |

| Glacial Acetic Acid | Sparingly Soluble[3] |

| Chloroform | Very Slightly Soluble[3] |

| Water | Practically Insoluble[3] |

Table 1: Qualitative Solubility of this compound in Various Solvents.

Recommended Storage Conditions

Proper storage is critical to prevent the degradation of this compound. Boronic acids are known to be sensitive to moisture and can undergo hydrolysis and decomposition.[5] It is also recommended to handle the compound in a well-ventilated area and to avoid the formation of dust.

| Parameter | Recommended Condition |

| Temperature | Refrigerate at 2-8°C for general storage.[4] For long-term storage, -20°C is recommended.[6] |

| Atmosphere | Store under an inert atmosphere, such as nitrogen, to prevent oxidation and moisture absorption.[5][7] The compound is known to be air and moisture sensitive.[8] |

| Container | Keep in a tightly sealed container.[5][7][8][9][10] |

| Environment | Store in a cool, dry, and well-ventilated place.[5][8][9][10] |

| Light | While not explicitly stated for this compound, storing in a dark place is a good general practice for chemical reagents.[11] |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][10] |

Table 2: Optimal Storage Conditions for this compound.

Experimental Protocols

General Protocol for Solubility Determination:

A standard method for determining the solubility of a compound like this compound involves the following steps:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be done using a shaker or a magnetic stirrer.

-

Phase Separation: Centrifuge the saturated solution to pellet the undissolved solid.

-

Quantification: Carefully extract a known volume of the supernatant. The concentration of the dissolved this compound in the supernatant can then be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, by comparing the response to a calibration curve prepared with known concentrations of the compound.

Visualizations

Caption: Logical flow of improper storage conditions leading to product degradation.

Caption: A general experimental workflow for determining the solubility of a chemical compound.

References

- 1. d-nb.info [d-nb.info]

- 2. CAS 6310-09-4: 2-Acetyl-5-chlorothiophene | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 162607-18-3 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. usbio.net [usbio.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

Spectroscopic Characterization of 5-Chlorothiophene-2-boronic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chlorothiophene-2-boronic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The structural elucidation of this compound (C₄H₄BClO₂S) relies on a combination of spectroscopic techniques. While publicly available experimental spectra are limited, the following tables summarize the predicted and expected data based on the analysis of analogous compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | d | 1H | Thiophene H4 |

| ~7.0 - 7.2 | d | 1H | Thiophene H3 |

| ~5.0 - 6.0 | br s | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 150 | C2 (C-B) |

| ~135 - 140 | C5 (C-Cl) |

| ~130 - 135 | C4 |

| ~125 - 130 | C3 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorptions for the O-H, C-H, C=C, B-O, and C-Cl bonds.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (boronic acid) |

| ~3100 | Medium | Aromatic C-H stretch (thiophene) |

| ~1600 - 1450 | Medium | C=C stretch (thiophene ring) |

| ~1350 | Strong | B-O stretch |

| ~1100 | Medium | C-O stretch |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (162.40 g/mol ).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 162/164 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 144/146 | Medium | [M - H₂O]⁺ |

| 117/119 | Medium | [M - B(OH)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, which simplifies the spectrum by removing C-H coupling. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first collected. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a non-volatile solid like this compound, direct infusion or LC-MS with electrospray ionization (ESI) is common.

-

Ionization: In ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization and application of a chemical compound.

An In-depth Technical Guide to the Safe Handling of 5-Chlorothiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Chlorothiophene-2-boronic acid, a key building block in synthetic and medicinal chemistry. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this compound.

Chemical Identification and Properties

This compound is a heterocyclic organic compound widely utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Its structure incorporates a thiophene ring, a chlorine atom, and a boronic acid functional group, making it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 162607-18-3 | |

| Molecular Formula | C₄H₄BClO₂S | |

| Molecular Weight | 162.40 g/mol | |

| Appearance | Off-white to light green to light brown powder or crystals | [1] |

| Melting Point | 136-140 °C (lit.) | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane. |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory tract irritation. Ingestion is also harmful.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | References |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

Quantitative Toxicity Data:

Safe Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the chemical.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment must be worn at all times when handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.

-

Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required to prevent the inhalation of dust particles.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.

General Handling Procedures

-

Avoid all personal contact, including inhalation of dust or vapors.

-

Minimize dust generation and accumulation. Use appropriate tools, such as a spatula, for transfers.

-

Keep the container tightly closed when not in use.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed and store at the recommended temperature of 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Chlorothiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in many drug candidates. 5-Chlorothiophene-2-boronic acid is a versatile building block, and its coupling with various aryl and heteroaryl halides provides access to a diverse range of substituted thiophenes. These thiophene derivatives are of significant interest in drug discovery due to their presence in numerous biologically active molecules. This document provides a detailed protocol for the Suzuki coupling of this compound, including reaction optimization, experimental procedures, and expected outcomes.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an aryl halide is depicted below:

Where Th = Thiophene, Ar = Aryl or Heteroaryl, X = Halide (Br, I)

Data Presentation: Expected Yields and Reaction Conditions

The success and yield of the Suzuki coupling reaction are highly dependent on the choice of catalyst, base, solvent, and the electronic and steric properties of the coupling partners. Below are tables summarizing typical reaction conditions and expected yields for the coupling of this compound with various aryl halides, based on analogous reactions reported in the literature.

Table 1: Suzuki Coupling of this compound with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85-95 |

| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 80-90 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 6 | 75-85 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | t-BuOH/H₂O (5:1) | 80 | 12 | 70-80 |

| 5 | 3-Bromobenzonitrile | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 10 | 82-92 |

Table 2: Optimization of Reaction Parameters

| Parameter | Variation | Effect on Yield |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/Ligand | Ligand choice is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often improve yields for challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Stronger, non-coordinating bases like K₃PO₄ and Cs₂CO₃ are generally preferred to facilitate transmetalation. |

| Solvent | Toluene, 1,4-Dioxane, DME, THF (often with H₂O) | Aprotic polar solvents, often in a biphasic mixture with water, are effective at dissolving both organic and inorganic reagents. |

| Temperature | 80 - 110 °C | Higher temperatures can increase reaction rates but may also lead to decomposition of the boronic acid or catalyst. |

Experimental Protocols

This section provides a detailed methodology for a general Suzuki coupling reaction of this compound with an aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Condenser (if refluxing)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl bromide (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Reaction: Place the flask in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (typically 80-100 °C) for the specified time (usually 8-12 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-chlorothiophene product.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Chlorothiophene-2-boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This method is particularly crucial in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent in many pharmaceutical compounds.[3][4] The coupling of 5-Chlorothiophene-2-boronic acid with various aryl and heteroaryl halides provides a direct route to 5-arylthiophene derivatives. These motifs are integral to numerous biologically active molecules and are considered privileged structures in drug discovery.[5][6]

The use of a chloro-substituted thiophene is advantageous due to the lower cost and greater commercial availability of chlorinated starting materials compared to their bromo- or iodo-analogs.[1] However, the lower reactivity of aryl chlorides often necessitates the use of specialized palladium catalyst systems, typically employing bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[1][7] These application notes provide an overview of common palladium catalysts, reaction conditions, and detailed protocols for the successful cross-coupling of this compound.

General Reaction Scheme

The reaction involves the palladium-catalyzed coupling of this compound with an aryl or heteroaryl halide (Ar-X) in the presence of a base.

Catalyst Systems and Performance Data

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) are effective, modern precatalysts, such as those developed by Buchwald, often provide superior results for challenging substrates like heteroaryl chlorides.[1]

Table 1: Representative Data using Pd(PPh₃)₄ Catalyst

This table summarizes typical yields for the Suzuki coupling of various aryl bromides with thiophene derivatives using a conventional Pd(PPh₃)₄ catalyst system. The data is compiled from reactions with structurally similar 5-halothiophene substrates.[8][9]

| Entry | Aryl Halide (Ar-Br) Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Na₂CO₃ | DME / H₂O | 80 | 24 | ~85-95 |

| 2 | 4-Bromotoluene | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 12 | ~70-80 |

| 3 | 1-Bromo-4-methoxybenzene | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 12 | ~65-75 |

| 4 | 1-Bromo-3,4-dichlorobenzene | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 12 | 59[9] |

| 5 | 3-Bromo-pyridine | K₂CO₃ | DME | 85 | 18 | ~60-70 |

Table 2: Representative Data using Buchwald Precatalysts

Bulky, electron-rich biarylphosphine ligands and their corresponding palladium precatalysts are highly effective for the coupling of aryl chlorides. The data below illustrates the expected performance with these advanced catalyst systems, which can operate under milder conditions.[7]

| Entry | Aryl Halide (Ar-Cl) Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Chlorobenzene | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >90 |

| 2 | 4-Chloroanisole | SPhos Pd G2 | K₃PO₄ | THF / H₂O | 60 | 6 | 94[7] |

| 3 | 2-Chlorotoluene | RuPhos Pd G3 | K₂CO₃ | t-AmylOH | 110 | 3 | >95 |

| 4 | 4-Chlorobenzonitrile | BrettPhos Pd G3 | Cs₂CO₃ | Toluene | 100 | 2 | >98 |

| 5 | 2-Chloropyridine | tBuXPhos Pd G4 | K₃PO₄ | THF | RT | 18 | >90 |

Catalytic Cycle and Experimental Workflow

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A typical experimental workflow ensures the reaction is carried out under optimal, oxygen-free conditions to maximize yield and catalyst lifetime.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. mdpi.com [mdpi.com]

Optimizing Suzuki-Miyaura Cross-Coupling Reactions: A Guide to Base Selection for 5-Chlorothiophene-2-boronic Acid

Abstract

This application note provides a comprehensive guide for selecting the optimal base for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Chlorothiophene-2-boronic acid. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. This document outlines the mechanistic role of the base, presents a comparative analysis of commonly used bases, and offers detailed experimental protocols for reaction setup and optimization. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry to aid in the efficient synthesis of 5-arylthiophene derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide has become a cornerstone in modern organic synthesis and is widely employed in the pharmaceutical industry.[2] this compound is a valuable building block, enabling the introduction of a thiophene moiety into a variety of organic molecules. Thiophene-containing compounds are of significant interest due to their presence in numerous biologically active molecules.[3]

The efficiency of the Suzuki-Miyaura reaction is highly dependent on several factors, including the palladium catalyst, ligand, solvent, and, crucially, the base. The base plays a pivotal role in the catalytic cycle, primarily by activating the boronic acid to facilitate the transmetalation step.[2] An inappropriate choice of base can lead to low yields, side reactions, or complete failure of the reaction. This application note provides a systematic overview to guide the selection of the optimal base for Suzuki reactions involving this compound.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism of the Suzuki-Miyaura reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination. The base is primarily involved in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[4] This "activated" boronate then transfers its organic group to the palladium(II) center, regenerating the palladium catalyst for the next cycle. The choice of base can influence the rate of this transmetalation and the overall reaction efficiency.

Comparative Analysis of Common Bases

The selection of a base is often substrate-dependent, and an initial screening of several bases is recommended to determine the optimal conditions for a specific coupling reaction. Below is a summary of commonly used bases in Suzuki-Miyaura reactions and their general characteristics.

| Base | Chemical Formula | pKa of Conjugate Acid | Typical Equivalents | Common Solvents | Notes |

| Sodium Carbonate | Na₂CO₃ | 10.3 | 2.0 | Toluene/Water, Dioxane/Water | A widely used, cost-effective, and moderately strong base. Often a good starting point for optimization.[5] |

| Potassium Carbonate | K₂CO₃ | 10.3 | 2.0 | Toluene/Water, Dioxane/Water | Similar to Na₂CO₃, very common and reliable for a broad range of substrates.[4] |

| Potassium Phosphate | K₃PO₄ | 12.3 | 2.0 - 3.0 | Toluene, Dioxane (often anhydrous) | A stronger base, often effective for challenging couplings, including those with chloroarenes.[3][4] |

| Cesium Carbonate | Cs₂CO₃ | 10.3 | 2.0 | Dioxane, THF | A highly effective but more expensive base. Often used when other bases fail.[4] |

| Potassium Fluoride | KF | 3.2 | 3.0 | Dioxane, THF | A milder base that can be effective in specific cases, particularly with sensitive substrates. |

| Sodium Hydroxide | NaOH | 15.7 | 2.0 | Toluene/Water, Dioxane/Water | A very strong base that can promote side reactions such as hydrolysis of sensitive functional groups.[4] |

| Triethylamine | Et₃N or TEA | 10.8 | 3.0 | Toluene, DMF | An organic base, generally less effective for Suzuki couplings compared to inorganic bases.[4] |

Experimental Protocols

The following protocols are provided as a general guideline for performing a Suzuki-Miyaura cross-coupling reaction with this compound and an aryl halide. Optimization of the reaction conditions (base, solvent, temperature, and catalyst/ligand system) is recommended for each specific substrate combination.

Materials

-

This compound (1.0 equiv)

-

Aryl halide (e.g., aryl bromide or aryl iodide) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 10:1)

-

Reaction vessel (e.g., Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

General Procedure for Base Screening

-

Reaction Setup: To a clean and dry reaction vessel containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the chosen base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to remove any oxygen.

-

Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.

-

Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizing the Process

To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Solvent Selection for Coupling Reactions Involving 5-Chlorothiophene-2-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in pharmaceutical agents. 5-Chlorothiophene-2-boronic acid is a valuable building block, enabling the introduction of the functionalized thiophene ring into target molecules. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and selectivity.[3][4] These application notes provide a comprehensive guide to solvent selection for Suzuki-Miyaura coupling reactions involving this compound, complete with comparative data and detailed experimental protocols.

The Role of the Solvent in Suzuki-Miyaura Coupling

The solvent system in a Suzuki-Miyaura reaction serves several critical functions:

-

Solubilization: It must dissolve the organic substrates (aryl halide and boronic acid), the palladium catalyst/ligand complex, and the inorganic base to facilitate the reaction.

-

Catalyst Stabilization: The solvent can coordinate with and stabilize the active palladium species in the catalytic cycle.

-

Influence on Reactivity: The polarity and protic nature of the solvent can affect the rate of key steps in the catalytic cycle, such as oxidative addition and transmetalation.[4]

-

Biphasic Systems: Mixed solvent systems, typically an organic solvent with water, are frequently employed. The aqueous phase is essential for dissolving the inorganic base (e.g., K₃PO₄, K₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species, facilitating the crucial transmetalation step.[5]

Comparative Analysis of Common Solvent Systems

The selection of an optimal solvent system is substrate-dependent, but general trends can be observed. The following table summarizes the performance of various solvents in Suzuki-Miyaura coupling reactions, based on data from analogous systems involving aryl chlorides and thiophene derivatives.

Table 1: Performance of Common Solvents in Suzuki-Miyaura Coupling Reactions

| Solvent System | Typical Ratio (v/v) | Temperature (°C) | Relative Performance/Yield | Key Characteristics & Remarks |

| 1,4-Dioxane / H₂O | 4:1 | 90 - 110 | Excellent | Widely considered the gold standard for Suzuki couplings. Effectively solubilizes both organic and inorganic reagents. Often provides high yields and clean reactions.[5][6] |

| Toluene / H₂O | 4:1 or 10:1 | 80 - 110 | Very Good | A common non-polar alternative to dioxane. Biphasic system works well. Can be beneficial for substrates sensitive to more polar solvents.[7][8] |

| Tetrahydrofuran (THF) / H₂O | 4:1 | 65 - 80 | Good | A good polar, aprotic option, though its lower boiling point limits the reaction temperature. Often gives good results, but dioxane is sometimes superior.[9] |

| N,N-Dimethylformamide (DMF) / H₂O | 4:1 or 1:1 | 80 - 120 | Good to Very Good | High-boiling polar aprotic solvent. Excellent solubilizing properties. Can be advantageous for less reactive aryl chlorides but may require more rigorous purification.[10] |

| Ethanol / H₂O or Toluene/Ethanol/H₂O | Various | 80 - 100 | Moderate to Good | A greener, protic solvent option. Performance can be variable. Sometimes used in ternary mixtures to improve solubility and performance. Poor conversions have been noted in some thiophene systems with ethanol/toluene mixtures.[11] |

| n-Butanol / H₂O | Various | 90 - 110 | Very Good | An effective and biodegradable solvent system found to be highly efficient for couplings with thiophene boronic acids, sometimes outperforming anhydrous conditions.[5] |

| Acetonitrile (MeCN) | Anhydrous | 80 | Variable / Use with Caution | Can influence reaction selectivity. In some cases, it has been shown to favor coupling at other reactive sites (e.g., triflates) over chlorides and may lead to lower yields for the desired product.[12] |

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound. Protocol 1 is a standard thermal method, while Protocol 2 describes a microwave-assisted approach for accelerated synthesis.

Protocol 1: General Procedure for Thermal Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl Bromide (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane, anhydrous (4 mL per 1 mmol of boronic acid)

-

Water, deionized and degassed (1 mL per 1 mmol of boronic acid)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a clean, dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), potassium phosphate (2.0 equiv), and Pd(PPh₃)₄ (0.025 equiv).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-